molecular formula C10H8BrN B3032089 3-Bromo-1-methylisoquinoline CAS No. 1041263-08-4

3-Bromo-1-methylisoquinoline

Cat. No.: B3032089
CAS No.: 1041263-08-4
M. Wt: 222.08
InChI Key: MLVVANJIPMYLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The presence of a bromine atom at the third position and a methyl group at the first position of the isoquinoline ring makes this compound unique. It has a molecular formula of C10H8BrN and a molecular weight of 222.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methylisoquinoline can be achieved through various methods. One common approach involves the bromination of 1-methylisoquinoline. This reaction typically uses bromine as the brominating agent in the presence of a solvent like nitrobenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the third position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-1-methylisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-methylisoquinoline involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The methyl group at the first position enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate enzymatic activities and cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1-methylisoquinoline is unique due to the combined presence of the bromine atom and the methyl group, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the methyl group improves its lipophilicity and potential biological activity .

Biological Activity

3-Bromo-1-methylisoquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a derivative of isoquinoline, characterized by a bromine atom at the third position and a methyl group at the first position. This unique structure influences its reactivity and biological properties. The presence of the bromine atom enhances its electrophilicity, allowing it to participate in various chemical reactions, such as nucleophilic substitutions and oxidation processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine atom can engage in halogen bonding, which may enhance the compound's binding affinity to proteins. Additionally, the methyl group increases lipophilicity, facilitating interactions with hydrophobic regions of proteins.

Key Mechanisms:

  • Enzyme Modulation: The compound may modulate enzymatic activities by binding to active sites or allosteric sites on enzymes.
  • Cellular Pathway Influence: It can affect signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Studies have demonstrated that derivatives of isoquinoline, including this compound, possess significant anticancer properties. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth. The cytotoxic effects against specific cancer cell lines have been observed with IC50 values indicating potent activity .

Cell Line IC50 (µM) Effect
MCF-7 (breast)16.1Anti-breast cancer activity
HGC-27 (gastric)7.6Induces apoptosis
A549 (lung)<20Cytotoxic effects

Study on Anticancer Activity

A recent study evaluated the anticancer potential of this compound analogs against various cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis through mechanisms involving mitochondrial pathways .

Research on Antimicrobial Effects

Another investigation focused on the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in disc diffusion assays, supporting its potential use as an antimicrobial agent .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Bromine Methyl Group Biological Activity
1-MethylisoquinolineNoYesLower reactivity, reduced activity
3-BromoisoquinolineYesNoDifferent reactivity profile
3-Chloro-1-methylisoquinolineYesYesDifferent chemical reactivity

Properties

IUPAC Name

3-bromo-1-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-9-5-3-2-4-8(9)6-10(11)12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVVANJIPMYLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=CC=C12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856887
Record name 3-Bromo-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041263-08-4
Record name 3-Bromo-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-methylisoquinoline
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-methylisoquinoline
Reactant of Route 3
Reactant of Route 3
3-Bromo-1-methylisoquinoline
Reactant of Route 4
Reactant of Route 4
3-Bromo-1-methylisoquinoline
Reactant of Route 5
Reactant of Route 5
3-Bromo-1-methylisoquinoline
Reactant of Route 6
3-Bromo-1-methylisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.